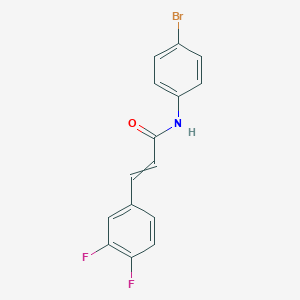
N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a bromophenyl group and a difluorophenyl group connected by a prop-2-enamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 3,4-difluorocinnamic acid.
Amidation Reaction: The 4-bromoaniline is reacted with 3,4-difluorocinnamic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: 4-bromoaniline and 3,4-difluorocinnamic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Bromophenyl)-3-phenylprop-2-enamide: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
N-(4-Chlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide: Substitution of bromine with chlorine can lead to different chemical and biological properties.
N-(4-Bromophenyl)-3-(2,3-difluorophenyl)prop-2-enamide: Positional isomer with potentially different reactivity and applications.
Uniqueness
N-(4-Bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is unique due to the specific positioning of the bromine and difluoro groups, which can influence its chemical reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
821004-80-2 |
|---|---|
Molekularformel |
C15H10BrF2NO |
Molekulargewicht |
338.15 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-3-(3,4-difluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10BrF2NO/c16-11-3-5-12(6-4-11)19-15(20)8-2-10-1-7-13(17)14(18)9-10/h1-9H,(H,19,20) |
InChI-Schlüssel |
RHWPZWHXFWUWLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C=CC2=CC(=C(C=C2)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)
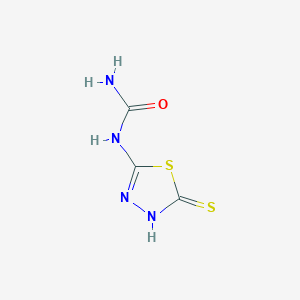
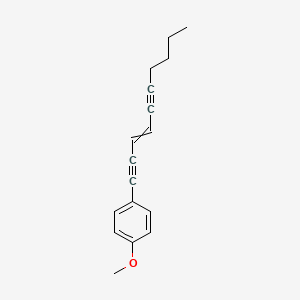

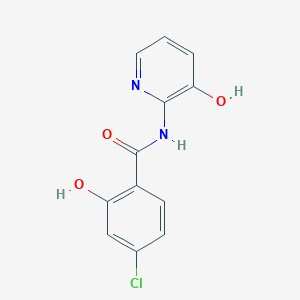
![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
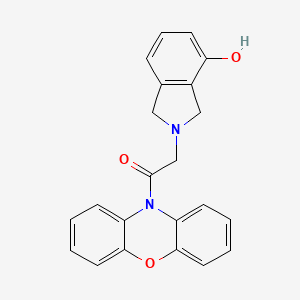
![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)

![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
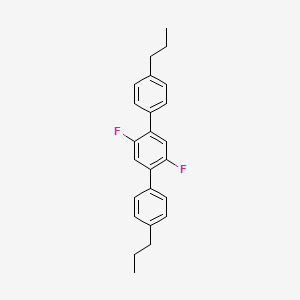
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
